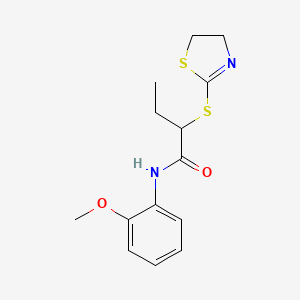![molecular formula C18H21FN2OS B4057135 N-[(1-adamantylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4057135.png)
N-[(1-adamantylamino)carbonothioyl]-2-fluorobenzamide
Overview
Description
N-[(1-adamantylamino)carbonothioyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C18H21FN2OS and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.13586263 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry : In the field of polymer chemistry, compounds similar to N-[(1-adamantylamino)carbonothioyl]-2-fluorobenzamide are used for synthesizing specialized polymers. For instance, Reichert and Mathias (1994) explored the palladium-catalyzed carbonylation of 4-iodoaniline with adamantane cores to produce star polybenzamides, which demonstrated high thermal stability and solubility, suitable for film casting (Reichert & Mathias, 1994).
Radiopharmaceuticals : In radiopharmaceutical research, N-heterocyclic carbenes, including compounds with adamantyl groups, are explored as ligands in palladium-mediated radiolabelling. Jennings et al. (2011) demonstrated the use of these carbenes for synthesizing radiolabelled amides, contributing to positron emission tomography (PET) imaging techniques (Jennings et al., 2011).
Antiarrhythmic Drug Research : In the pharmaceutical industry, derivatives of adamantylamino compounds have been synthesized for potential use as antiarrhythmic drugs. Likhosherstov et al. (2014) explored the synthesis of such compounds, identifying one with significant antiarrhythmic activity (Likhosherstov et al., 2014).
Environmental Chemistry : Adamantane derivatives also find application in environmental chemistry, particularly in the adsorption of toxic metals. Ghaedi et al. (2015) utilized a modified activated carbon prepared from Pomegranate wood, combined with a fluorobenzoyl compound, for the removal of copper ions, highlighting its effectiveness in water purification (Ghaedi et al., 2015).
Organic Synthesis and Catalysis : The role of adamantane derivatives in organic synthesis is significant. For example, Stambuli et al. (2002) reported the synthesis and reactivity of arylpalladium halide complexes with adamantylphosphine, demonstrating their potential in catalysis and organic reactions (Stambuli, Bühl, & Hartwig, 2002).
Material Science : In the field of materials science, adamantane derivatives are used in the development of novel materials. Hsiao et al. (2009) synthesized electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units, revealing their good solubility and thermal stability, beneficial for electronic applications (Hsiao et al., 2009).
Fluorination Techniques : The compound also plays a role in fluorination techniques in organic chemistry. Groendyke et al. (2016) demonstrated a mild, amide-directed fluorination of various C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides, highlighting a new approach in the field (Groendyke, AbuSalim, & Cook, 2016).
Properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-15-4-2-1-3-14(15)16(22)20-17(23)21-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLUKROCPPVINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4057056.png)


![[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate](/img/structure/B4057094.png)
![4-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4057105.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B4057111.png)
![4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4057112.png)
![N-(2-butoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057126.png)
![N-(3,4-dimethoxyphenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4057127.png)

![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4057140.png)
![2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4057148.png)
![3-Cyclopentyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one](/img/structure/B4057152.png)

